

Technical Guide: Alpha-Estradiol-d2 Certificate of Analysis

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Compound of Interest

Compound Name: Alpha-Estradiol-d2

Cat. No.: B12413405

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A complete, lot-specific Certificate of Analysis (CofA) for **Alpha-Estradiol-d2** is typically provided upon purchase and is not consistently available in the public domain. This technical guide has been compiled from publicly accessible data sheets, analytical methods reported in scientific literature for estradiol and its analogs, and general quality control procedures for stable isotope-labeled internal standards. The information presented here is representative and intended for informational purposes. For lot-specific data, always refer to the Certificate of Analysis provided by the manufacturer.

Introduction

Alpha-Estradiol-d2, also known as 17 α -Estradiol-d2, is the deuterated form of Alpha-Estradiol, a stereoisomer of the primary female sex hormone, 17 β -Estradiol. Due to its isotopic labeling, **Alpha-Estradiol-d2** serves as an ideal internal standard for the quantitative analysis of Alpha-Estradiol and related estrogens in various biological matrices by mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).^{[1][2]} Its use is critical for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring the accuracy and precision of analytical data.

This guide provides an in-depth overview of the typical data and methodologies presented in a Certificate of Analysis for **Alpha-Estradiol-d2**, aimed at researchers, scientists, and drug development professionals who utilize this standard in their work.

Physicochemical Properties and Specifications

The following tables summarize the general specifications and physicochemical properties of **Alpha-Estradiol-d2** as typically reported by suppliers.

Table 1: General Product Specifications

Parameter	Specification
Product Name	Alpha-Estradiol-d2 (17 α -Estradiol-d2)
Synonyms	(17 α)-Estra-1,3,5(10)-triene-3,17-diol-d2
CAS Number	81586-94-9
Unlabeled CAS	57-91-0
Appearance	White to off-white solid
Purity	≥98%
Isotopic Enrichment	≥99 atom % D

Table 2: Chemical and Physical Data

Parameter	Value
Molecular Formula	C ₁₈ H ₂₂ D ₂ O ₂
Molecular Weight	274.41 g/mol
Exact Mass	274.19 g/mol
Melting Point	Not typically reported
Solubility	Soluble in Methanol, Ethanol, DMSO, DMF
Storage	Store at -20°C for long-term stability

Analytical Data and Experimental Protocols

A Certificate of Analysis for a stable isotope-labeled standard like **Alpha-Estradiol-d2** will include data from several analytical techniques to confirm its identity, purity, and isotopic enrichment. Below are detailed descriptions of the experimental protocols that are commonly employed.

Identity Confirmation

3.1.1. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to assess its isotopic purity.

- Experimental Protocol:
 - Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)) is typically used.
 - Sample Preparation: A dilute solution of **Alpha-Estradiol-d2** is prepared in a suitable solvent such as methanol or acetonitrile.
 - Data Acquisition: The sample is infused directly into the mass spectrometer or injected via a liquid chromatography system. Mass spectra are acquired in either positive or negative ion mode. For estradiol and its analogs, negative ion mode is often preferred.
 - Analysis: The acquired spectrum is analyzed for the presence of the molecular ion corresponding to the deuterated compound (e.g., $[M-H]^-$ at m/z 273.19). The isotopic distribution is also examined to confirm the presence of the deuterium labels and to estimate the isotopic enrichment.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR) and ^{13}C NMR (Carbon-13 NMR) are powerful techniques for confirming the chemical structure of the molecule. For a deuterated compound, the absence or significant reduction of signals at the sites of deuteration in the ^1H NMR spectrum provides direct evidence of successful labeling.

- Experimental Protocol:
 - Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
 - Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., Chloroform-d, Methanol-d4, or DMSO-d6).
 - Data Acquisition: ^1H and ^{13}C NMR spectra are acquired.
 - Analysis: The chemical shifts, signal multiplicities, and integration values of the observed signals in the ^1H and ^{13}C NMR spectra are compared to the expected spectra for Alpha-Estradiol. The absence or reduced intensity of proton signals at the deuterated positions confirms the location of the deuterium labels.

Purity Assessment

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for determining the chemical purity of pharmaceutical standards.

- Experimental Protocol:
 - Instrumentation: An HPLC system equipped with a UV detector is typically used.
 - Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 μm particle size) is commonly employed.
 - Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% formic acid), is used to achieve separation.
 - Detection: The UV absorbance is monitored at a wavelength where the analyte has significant absorbance (e.g., 280 nm).
 - Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

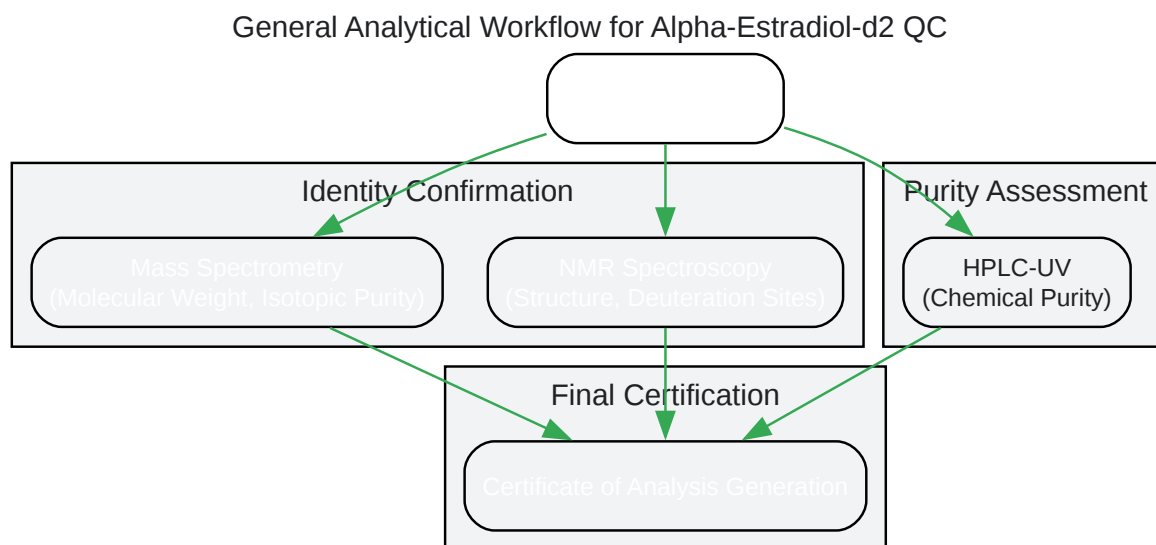
Isotopic Purity

The isotopic purity is a critical parameter for an internal standard and is typically determined by mass spectrometry, as described in section 3.1.1. The analysis focuses on the relative intensities of the mass signals for the deuterated and non-deuterated species.

Visualizations

The following diagrams illustrate the chemical structure and a typical analytical workflow for the quality control of **Alpha-Estradiol-d2**.

Caption: Chemical structure of **Alpha-Estradiol-d2**.



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Caption: A typical quality control workflow for certifying a batch of **Alpha-Estradiol-d2**.

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References

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